Product packaging for Clavosine B(Cat. No.:)

Clavosine B

Cat. No.: B1249311
M. Wt: 1229.4 g/mol
InChI Key: YTSZONUMWPRLEY-YWPPTZFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Marine Natural Products Research

The marine realm, covering over 70% of the Earth's surface, represents a massive and largely untapped reservoir of biodiversity. This diversity extends to the molecular level, with marine invertebrates, microorganisms, and algae producing a plethora of secondary metabolites. nih.govrushim.ru These compounds, not directly involved in the primary life-sustaining processes of the organism, often serve ecological roles such as defense, communication, or competition. For chemists and pharmacologists, they represent a rich source of novel chemical scaffolds with the potential for development into new therapeutic agents. nih.gov

Marine natural products encompass a wide range of chemical classes, including terpenoids, alkaloids, polyketides, and peptides. nih.govvdoc.pub Many of these compounds exhibit potent biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. nih.govvdoc.pub The unique and often complex structures of marine natural products present significant challenges and opportunities for synthetic chemists, driving innovation in synthetic methodologies. rushim.ru Clavosine B, with its intricate architecture, is a prime example of a molecule that has garnered interest for both its biological activity and its synthetic complexity.

Significance of Marine Sponges as Bioprospecting Sources

Marine sponges (phylum Porifera) are among the most prolific sources of marine natural products. vdoc.pubresearchgate.net As sessile, filter-feeding organisms, they have evolved sophisticated chemical defense mechanisms to deter predators and compete for space. This has resulted in the production of a remarkable diversity of secondary metabolites. vdoc.pub To date, thousands of unique compounds have been isolated from sponges, with many exhibiting significant pharmacological activities. biorxiv.org

Sponges often harbor dense and diverse communities of symbiotic microorganisms, including bacteria, cyanobacteria, and fungi. researchgate.netnih.gov It is now widely recognized that many of the natural products isolated from sponges are, in fact, produced by these microbial symbionts. researchgate.netrsc.org This symbiotic relationship adds another layer of complexity and opportunity to the study of sponge-derived natural products, as it opens up avenues for microbial fermentation to produce these valuable compounds. The discovery of this compound from a marine sponge highlights the continued importance of these organisms in the search for new bioactive molecules. acs.org

Historical Overview of this compound Discovery and Initial Research Landscape

This compound was first reported in 1998, having been isolated from the marine sponge Myriastra clavosa. acs.org This discovery was part of a broader effort to identify novel cytotoxic agents from marine sources. The initial research focused on the isolation and structural elucidation of this compound, along with its analogs, Clavosine A and C. acs.org Spectroscopic analysis, particularly nuclear magnetic resonance (NMR) spectroscopy, played a crucial role in determining the complex structure of these molecules. acs.orgresearchgate.netresearchgate.net

From the outset, this compound demonstrated significant biological activity. It was found to be a potent cytotoxin against a panel of 60 human tumor cell lines in the National Cancer Institute's screening program. acs.org Furthermore, it was identified as a powerful inhibitor of protein phosphatases 1 and 2A, key enzymes involved in cellular signaling pathways. acs.orgiucr.org This dual activity as a cytotoxin and an enzyme inhibitor immediately positioned this compound as a compound of interest for further investigation in cancer research and cell biology. The initial findings also noted its close structural relationship to the calyculins, another class of potent marine-derived phosphatase inhibitors, suggesting a potentially similar mode of action. rsc.orgacs.org

AttributeDetails
Compound Name This compound
Year of Discovery 1998 acs.org
Source Organism Myriastra clavosa (Marine Sponge) acs.org
Initial Biological Activity Potent cytotoxin against 60 human tumor cell lines; Inhibitor of protein phosphatases 1 and 2A acs.org
Related Compounds Clavosine A, Clavosine C, Calyculins acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H101N4O20P B1249311 Clavosine B

Properties

Molecular Formula

C60H101N4O20P

Molecular Weight

1229.4 g/mol

IUPAC Name

[(2R,3R,5R,7S,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13E)-15-amino-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyl-15-oxopentadeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S,4R)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]pentan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-4,4,8-trimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C60H101N4O20P/c1-32(25-47(61)66)21-19-22-33(2)34(3)26-35(4)48(67)38(7)43(65)28-45(75-15)52-55(84-85(71,72)73)59(10,11)60(83-52)29-46(81-58-54(78-18)53(77-17)51(76-16)40(9)80-58)39(8)44(82-60)24-20-23-41-30-79-57(63-41)36(5)27-37(6)62-56(70)50(69)49(68)42(31-74-14)64(12)13/h19-23,25-26,30,35-40,42-46,48-55,58,65,67-69H,24,27-29,31H2,1-18H3,(H2,61,66)(H,62,70)(H2,71,72,73)/b21-19+,23-20+,32-25+,33-22+,34-26+/t35-,36+,37-,38+,39-,40+,42+,43+,44+,45+,46+,48-,49+,50+,51+,52-,53-,54-,55+,58+,60-/m1/s1

InChI Key

YTSZONUMWPRLEY-YWPPTZFISA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C/C(=O)N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)C[C@@H](C)NC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC)OC)OC

Canonical SMILES

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC(=O)N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CC(C)NC(=O)C(C(C(COC)N(C)C)O)O)OC4C(C(C(C(O4)C)OC)OC)OC

Synonyms

clavosine B

Origin of Product

United States

Isolation and Source Organism Research of Clavosine B

Methodologies for Isolation from Myriastra clavosa

The isolation of Clavosine B from its source, the marine sponge Myriastra clavosa, is a meticulous and multi-step process. acs.orgacs.org Initial extraction of the sponge material, collected from locations such as Palau, is typically performed using organic solvents. acs.orgcore.ac.uk These crude extracts, which show significant cytotoxicity, are then subjected to a series of separation and purification techniques. acs.org

A key challenge in the isolation of this compound is its sensitivity to light, which can cause photochemical isomerization. acs.org To mitigate this, all extraction and purification procedures are carefully conducted in a darkened environment. acs.org The separation process often involves solvent partitioning followed by various chromatographic methods. nih.gov These techniques separate the complex mixture of compounds based on their physical and chemical properties, such as polarity. nih.gov

Researchers have successfully employed a sequence of chromatographic steps to purify this compound. acs.org While specific details of the full sequence are proprietary to the research groups, the process generally involves fractionation of the extract and repeated chromatography until pure compounds are obtained. acs.orgnih.gov The structure of this compound, along with the related compounds Clavosine A and C, was ultimately determined through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparing the data with those of similar known compounds like the calyculins. acs.orgacs.org It is noteworthy that Clavosine C is believed to be an artifact that forms from this compound during the isolation process. acs.orgacs.org

Ecological and Biological Context of the Source Organism

Myriastra clavosa is a marine sponge belonging to the order Astrophorida and the family Ancorinidae. acs.org These sponges are found in marine environments, with collections for the isolation of clavosines being made in locations like Palau and the Philippines. acs.orgcapes.gov.brcore.ac.uk Marine sponges, including Myriastra clavosa, are sessile filter-feeding organisms, meaning they are stationary and obtain nutrients by filtering water.

The production of potent bioactive compounds like the clavosines is believed to be a chemical defense mechanism. researchgate.net In the highly competitive marine environment, sponges must deter predators and compete for space. The cytotoxicity of their secondary metabolites can serve as a powerful deterrent against predation. researchgate.net The fact that extracts from Myriastra clavosa exhibit significant cytotoxicity supports this ecological role. acs.org

The distribution of similar compounds, such as the calyculins, across different and unrelated sponge species suggests that the true producers of these metabolites may be symbiotic microorganisms living within the sponges, rather than the sponges themselves. rsc.org This highlights the complex chemical ecology of marine sponges and their associated microbial communities. researchgate.net Beyond the clavosines, Myriastra clavosa has been found to produce other bioactive metabolites, including dimeric macrolides known as clavosolides and modified cyclic octapeptides called myriastramides. capes.gov.brresearchgate.netmdpi.com This chemical diversity further emphasizes the importance of this sponge species as a source of novel natural products. nih.govcore.ac.uk

Advanced Techniques for Natural Product Isolation and Purification from Complex Marine Extracts

The isolation and purification of natural products from complex marine extracts, such as those from Myriastra clavosa, necessitate the use of advanced and sophisticated techniques. nih.govgeomar.de The process typically begins with a bioactivity-guided fractionation approach, where the crude extract is separated into simpler fractions, and each fraction is tested for its biological activity. nih.gov This allows researchers to focus their purification efforts on the fractions containing the compounds of interest.

A cornerstone of modern natural product isolation is high-performance liquid chromatography (HPLC), particularly in its preparative and semi-preparative forms. nih.govgeomar.de This technique offers high-resolution separation of compounds from complex mixtures. geomar.de Coupled with various detectors, such as UV-Vis/Diode Array Detectors (DAD) and Mass Spectrometry (MS), HPLC allows for the detection and identification of individual compounds. geomar.de

For the structural elucidation of purified compounds like this compound, a suite of spectroscopic methods is employed. nih.gov Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is particularly crucial for determining the complex chemical structure and stereochemistry of these molecules. acs.orgnih.gov High-resolution mass spectrometry (HRMS) provides precise molecular weight information, further aiding in structure confirmation. geomar.deresearchgate.net The combination of these advanced chromatographic and spectroscopic techniques is essential for the successful discovery, isolation, and characterization of novel marine natural products. nih.govgeomar.de

Structural Characterization and Elucidation Methodologies of Clavosine B

Spectroscopic Approaches for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone of the structural elucidation of Clavosine B. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, scientists were able to map out the complex carbon skeleton and determine the relative stereochemistry of the molecule. acs.org

The process involved assigning the chemical shifts for each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. Advanced 2D NMR techniques were critical in establishing the connectivity between atoms. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments were used to identify long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation observed between the anomeric proton (H-1') of the sugar moiety and the C-21 carbon of the main structure confirmed the linkage point of the rhamnose unit. acs.org

Furthermore, the Nuclear Overhauser Effect (NOE) was utilized to determine the relative stereochemistry. NOE correlations are observed between protons that are close in space, regardless of their bonding connectivity. An observed NOE between protons H-1' and H-2' of the rhamnose unit, but not between H-1' and H-3' or H-5', was consistent with an α-anomeric configuration. acs.org The comprehensive analysis of such NMR data, in comparison with related compounds, was pivotal in assembling the final structure.

Table 1: Key NMR Methodologies and Findings for this compound

NMR TechniquePurposeKey Finding for this compound
¹H NMR Identifies proton environments and their multiplicities.Provided initial chemical shift data for all protons.
¹³C NMR Identifies all unique carbon atoms in the molecule.Determined the carbon backbone of the molecule.
COSY Correlates protons that are coupled to each other (typically on adjacent carbons).Established proton-proton spin systems throughout the molecule.
HMBC Shows correlations between protons and carbons separated by 2-3 bonds.Confirmed the linkage of the trimethoxy rhamnose unit to C-21.
NOESY/ROESY Identifies protons that are close in three-dimensional space.Helped establish the relative stereochemistry, including the α-configuration of the rhamnose anomer.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's weight and elemental composition. mdpi.com For this compound, high-resolution mass spectrometry (HRMS), likely High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), would have been used to determine its exact molecular formula. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the number and type of atoms (C, H, N, O, P) present in the molecule.

Tandem mass spectrometry (MS/MS) further aids in structural elucidation through fragmentation analysis. In this technique, the molecular ion of this compound is isolated and subjected to collision-induced dissociation, breaking it into smaller, characteristic fragments. mdpi.comcarlroth.compitt.edu Analyzing the m/z values of these fragments allows researchers to deduce the structure of different subunits of the molecule and confirm their sequence, corroborating the connectivities established by NMR. For a complex molecule like this compound, this fragmentation pattern provides a valuable fingerprint for its structural confirmation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. While detailed IR data for this compound is not extensively published, its known structure contains numerous functional groups that would produce characteristic absorption bands in an IR spectrum. mdpi.com This technique serves as a complementary method to confirm the presence of key structural motifs suggested by NMR and MS data.

Table 2: Expected Infrared (IR) Absorption Bands for this compound Functional Groups

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Hydroxyl O-H stretch3500 - 3200 (broad)
Amine/Amide N-H stretch3500 - 3300 (medium)
Alkyl C-H stretch3000 - 2850 (strong)
Alkenyl =C-H stretch3100 - 3000 (medium)
Nitrile C≡N stretch2260 - 2220 (medium)
Amide C=O stretch1680 - 1630 (strong)
Alkenyl C=C stretch1680 - 1620 (variable)
Oxazole (B20620) Ring C=N, C=C stretch~1650, ~1550 (variable)
Phosphate (B84403) P=O stretch~1250 (strong)
Ether/Alcohol C-O stretch1260 - 1000 (strong)

Mass Spectrometry (MS) Techniques for Molecular Composition and Fragmentation Analysis

Comparative Structural Analysis with Related Marine Natural Products (e.g., Calyculins, Calyculinamides)

The structural elucidation of this compound was significantly aided by comparing its spectroscopic data with those of the well-established calyculin and calyculinamide families of marine toxins. acs.org Clavosines A and B are novel metabolites that are closely related to these compounds. acs.org

The calyculins are a class of potent protein phosphatase inhibitors characterized by a complex structure featuring a phosphate group, an oxazole ring, and a unique spiroketal system. The core structure of this compound shares many of these features. However, key differences distinguish the clavosines. One of the most significant distinctions in this compound is the glycosylation at the C-21 hydroxyl group with a trimethoxyrhamnose sugar. This feature is absent in the calyculin family. Additionally, variations in the geometry of the C2-C3 and C6-C7 olefins are critical distinguishing features among these related natural products. This comparative approach allowed researchers to rapidly identify common structural motifs and focus on characterizing the unique aspects of the this compound molecule.

Table 3: Structural Comparison of this compound and Calyculin A

FeatureCalyculin AThis compound
Core Structure Polyketide-peptide hybrid with spiroketal, oxazole, and phosphateSimilar polyketide-peptide hybrid core
C-21 Substitution Hydroxyl group (-OH)Glycosylated with a trimethoxy rhamnose unit
Tetraene Geometry Specific (2Z, 4E, 6E, 8Z) configurationDifferent geometric isomerism in the tetraene chain
C-32 Methylation N-methyl group presentN-methyl group present
Source Marine sponge Discodermia calyxMarine sponge Myriastra clavosa

Application of Computational Chemistry for Structural Confirmation

While the primary structure of this compound was determined through the spectroscopic methods described above, computational chemistry offers a powerful, independent means of structural verification, especially for complex stereochemical assignments. This field uses theoretical models and calculations, such as Density Functional Theory (DFT), to predict the properties of molecules, including their NMR chemical shifts.

In the context of natural product elucidation, researchers can generate a set of all plausible stereoisomers of a proposed structure. For each isomer, DFT calculations can predict the ¹H and ¹³C NMR spectra. These predicted spectra are then compared against the experimental NMR data. The isomer whose calculated spectrum most closely matches the experimental one is determined to be the correct structure. This computation-guided approach is invaluable for resolving ambiguities that may remain after traditional spectroscopic analysis and can prevent structural misassignments, which can be costly and time-consuming to revise through total synthesis. While specific DFT studies for the initial elucidation of this compound are not prominently documented, this methodology represents the modern standard for confirming the structures of new, complex natural products.

Biosynthetic Investigations of Clavosine B

Proposed Biosynthetic Pathway Mechanisms (e.g., Polyketide Synthase-Nonribosomal Peptide Synthetase Hybrid)

The molecular architecture of Clavosine B strongly suggests a hybrid biosynthetic origin, assembled by a sophisticated enzymatic complex known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid system. ebi.ac.ukrsc.org These mega-enzymes are modular factories that sequentially assemble small molecular building blocks into complex natural products. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov

The polyketide portion of this compound is likely constructed by a Type I modular PKS. asm.org Specifically, evidence from closely related compounds points towards a trans-AT PKS pathway. researchgate.net In this type of PKS, the acyltransferase (AT) domain, which is responsible for selecting the extender units for polyketide chain elongation, is a discrete, standalone enzyme that services multiple modules of the PKS assembly line. This is in contrast to the more common cis-AT PKS systems where each module contains its own embedded AT domain.

Table 1: Key Enzymatic Domains in Proposed PKS-NRPS Pathway for this compound

DomainEnzyme ClassProposed Function in this compound Biosynthesis
Ketosynthase (KS)PKSCatalyzes the condensation of the growing polyketide chain with the next extender unit.
Acyltransferase (AT)PKS (trans-acting)Selects and loads the appropriate acyl-CoA extender units (e.g., malonyl-CoA, methylmalonyl-CoA) onto the Acyl Carrier Protein.
Acyl Carrier Protein (ACP)PKSTethers the growing polyketide chain and the extender units, shuttling them between catalytic domains.
Ketoreductase (KR)PKSReduces a β-keto group to a β-hydroxyl group.
Dehydratase (DH)PKSEliminates a water molecule to form a double bond.
Enoylreductase (ER)PKSReduces a double bond to a single bond.
Adenylation (A)NRPSSelects and activates a specific amino acid as an aminoacyl-adenylate.
Thiolation (T) or Peptidyl Carrier Protein (PCP)NRPSCovalently tethers the activated amino acid via a thioester bond.
Condensation (C)NRPSCatalyzes peptide bond formation between the growing peptide chain and the next amino acid.
Thioesterase (TE)PKS/NRPSCatalyzes the release of the final product from the enzyme complex, often involving cyclization.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymatic machinery for the biosynthesis of secondary metabolites like this compound are typically organized into a contiguous stretch of DNA known as a Biosynthetic Gene Cluster (BGC). nih.govfrontiersin.orgrsc.org While the specific BGC for this compound has not yet been reported, its identification would likely be achieved through metagenomic analysis of the microbial community associated with the host sponge, Myriastra clavosa. pnas.orgnih.gov

The process of identifying the this compound BGC would involve the following steps:

Metagenomic DNA Extraction: DNA from the entire sponge holobiont (sponge cells and associated microbes) would be extracted.

Sequencing and Assembly: The metagenomic DNA would be sequenced, and the resulting data assembled into larger contigs.

BGC Prediction: Bioinformatic tools, such as antiSMASH, are used to scan the assembled metagenomic contigs for the presence of gene clusters that have the characteristic architecture of PKS/NRPS pathways. researchgate.net

Homology Analysis: The predicted BGC would be compared to known BGCs for structurally similar compounds, such as the calyculins, to establish a putative link to this compound biosynthesis. rsc.orgrsc.org

Characterization of the putative this compound BGC would involve a detailed annotation of the open reading frames (ORFs) within the cluster to predict the function of each encoded enzyme. This includes identifying the core PKS and NRPS genes, as well as genes for tailoring enzymes (e.g., oxidases, methyltransferases) that modify the polyketide-peptide backbone to yield the final structure of this compound. Heterologous expression of the identified BGC in a suitable host organism would be the definitive step to confirm its role in this compound production.

Role of Symbiotic Microorganisms in this compound Biosynthesis (Sponge-Microbe Associations)

It is now widely accepted that many complex natural products isolated from marine sponges are, in fact, produced by their symbiotic microorganisms. rsc.orgpnas.orgnih.gov Sponges are filter feeders and host a dense and diverse community of bacteria, archaea, and fungi, which can constitute a significant portion of the sponge's biomass. nih.gov The cross-genera distribution of structurally related compounds like the clavosines and calyculins in different sponge species strongly suggests that the true producers are common or closely related microbial symbionts. rsc.orgcaister.comrsc.org

For the calyculins, single-cell analysis and gene sequencing have identified the filamentous bacterium 'Candidatus Entotheonella' as the producer. rsc.orgrsc.org It is highly probable that a member of this or a related bacterial taxon residing within Myriastra clavosa is responsible for the biosynthesis of this compound. This symbiotic relationship is thought to be a form of chemical defense for the sponge, which lacks physical means of protection. diva-portal.org The production of potent cytotoxic compounds like this compound by symbiotic bacteria could deter predators and prevent microbial fouling. The host sponge may, in turn, provide a protected, nutrient-rich environment for the symbiotic microbes. biorxiv.org

Enzymatic Studies of Key Biosynthetic Steps and Intermediates

Direct enzymatic studies on the biosynthesis of this compound are not yet available in the scientific literature. However, based on the proposed PKS/NRPS pathway, several key enzymatic steps and intermediates can be inferred. The study of these enzymes, typically through in vitro assays with purified proteins or through the analysis of intermediates accumulated in knockout mutants, is essential for a complete understanding of the biosynthetic process.

Key enzymatic reactions that would be critical to investigate include:

The loading of the starter unit: Identifying the specific molecule that initiates the polyketide chain synthesis.

The selectivity of the trans-AT domains: Determining which acyl-CoA extender units are chosen at each step of chain elongation.

The stereochemistry of hydroxyl groups: Investigating the activity of KR domains that determine the stereoconfiguration of hydroxyl groups in the polyketide backbone.

The formation of the peptide bonds: Characterizing the C domains of the NRPS modules.

The final cyclization and release: Elucidating the mechanism of the TE domain that releases the final product.

The study of biosynthetic intermediates would involve the isolation and structural characterization of molecules that accumulate when specific genes in the BGC are inactivated. These intermediates provide snapshots of the biosynthetic assembly line in action.

Biological Activities and Mechanistic Studies of Clavosine B in Vitro and Cellular Levels

In Vitro Cytotoxicity and Antiproliferative Activities.nih.govresearchgate.netacs.org

Clavosine B, a member of the calyculin family of toxins isolated from the Palauan sponge Myriastra clavosa, has demonstrated significant cytotoxic and antiproliferative effects in various cancer cell lines. acs.orgresearchgate.net These activities are primarily attributed to its potent inhibition of serine/threonine protein phosphatases. acs.org

Studies have shown that this compound exhibits potent cytotoxic effects against a panel of human cancer cell lines. nih.govacs.org For instance, it was found to be a powerful cytotoxin in the National Cancer Institute's 60-tumor cell line screen. acs.org The cytotoxic activity is dose-dependent, with IC₅₀ values varying across different cell lines.

The antiproliferative properties of a related compound, clausine B, have been investigated against several human cancer cell lines, including HepG2 (hepatic cancer), MCF-7 (hormone-dependent breast cancer), MDA-MB-231 (non-hormone-dependent breast cancer), HeLa (cervical cancer), and CAOV3 (ovarian cancer). nih.govresearchgate.net The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to measure the inhibitory effect on cell proliferation. researchgate.net Clausine B was active against four of these cell lines, with IC₅₀ values of 21.50 µg/mL for MDA-MB-231, 22.90 µg/mL for HeLa, 27.00 µg/mL for CAOV3, and 28.94 µg/mL for HepG2. nih.govresearchgate.net It showed weaker activity against the MCF-7 cell line with an IC₅₀ of 52.90 µg/mL and no activity against the normal Chang liver cell line. nih.govresearchgate.net Morphological studies of HeLa cells treated with clausine B showed inhibition of cell growth. nih.gov

Interactive Table: Antiproliferative Activities of Clausine B

Cell LineCancer TypeIC₅₀ (µg/mL)
MDA-MB-231Non-hormone-dependent breast cancer21.50 ± 0.04
HeLaCervical cancer22.90 ± 0.45
CAOV3Ovarian cancer27.00 ± 0.29
HepG2Hepatic cancer28.94 ± 0.00
MCF-7Hormone-dependent breast cancer52.90 ± 8.49
ChangNormal liverNone

Data is expressed as the mean ± standard deviation of six replicate measurements. researchgate.net

The potent cytotoxicity of this compound and related compounds stems from their ability to inhibit protein phosphatases, which are crucial regulators of numerous cellular pathways, including those governing cell cycle progression, apoptosis, and signal transduction. mdpi.comrsc.org Inhibition of these phosphatases leads to a state of hyperphosphorylation of key cellular proteins, disrupting normal cellular processes and ultimately leading to cell death.

The primary pathway affected is apoptosis, or programmed cell death. genome.jpwikipedia.org Apoptosis can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. thermofisher.comwikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. wikipedia.org

Key proteins involved in the regulation of apoptosis that are likely affected by the hyperphosphorylation state induced by this compound include:

Bcl-2 family proteins: These proteins are central regulators of the intrinsic apoptotic pathway, controlling the permeability of the mitochondrial outer membrane. thermofisher.comwikipedia.org

Caspases: As the executioners of apoptosis, their activation is a critical step. genome.jpcreative-diagnostics.com Granzyme B, for example, can activate caspases directly or indirectly. genome.jp

p53: A tumor suppressor protein that acts as a sensor of cellular stress and is a key activator of the intrinsic pathway. thermofisher.com

By inhibiting protein phosphatases, this compound disrupts the delicate balance of phosphorylation and dephosphorylation that controls the activity of these and other proteins, pushing the cell towards apoptosis.

Mechanism-Based Cytotoxicity in Model Cell Systems

Protein Phosphatase Inhibition Profile.mdpi.comnih.govcollectionscanada.gc.ca

This compound is a potent inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). acs.orgmdpi.comnih.gov These enzymes play critical roles in a vast array of cellular processes by dephosphorylating key substrate proteins. mdpi.comsigmaaldrich.com

This compound exhibits potent, sub-nanomolar inhibition of both PP1 and PP2A. collectionscanada.gc.ca However, there are notable differences in its potency against the two phosphatases. While Clavosine A, a related compound, inhibits PP1γ and PP2A with nearly identical potency (IC₅₀ = 0.5 nM and 0.6 nM, respectively), this compound shows decreased potency against PP1γ (IC₅₀ = 13 nM) but remains a highly effective inhibitor of PP2A (IC₅₀ = 1.2 nM). collectionscanada.gc.ca This suggests that the structural differences between Clavosine A and B, specifically the geometry at C-2/C-3, result in a more than 25-fold increase in the IC₅₀ for PP1γ inhibition by this compound. collectionscanada.gc.ca

Interactive Table: Inhibition of PP1γ and PP2A by Clavosines and Calyculin A

InhibitorPP1γ IC₅₀ (nM)PP2A IC₅₀ (nM)
Clavosine A0.50.6
This compound131.2
Calyculin A0.70.5

Data from inhibition assays with recombinant PP1γ and PP2A. collectionscanada.gc.ca

This compound belongs to the calyculin family of marine toxins, which are potent protein phosphatase inhibitors. nih.gov This class of inhibitors is distinct from other well-known phosphatase inhibitors like okadaic acid and microcystins, although they all target the catalytic subunits of PP1 and PP2A. rsc.orgrsc.org

Okadaic Acid: This polyether fatty acid is a selective inhibitor of PP2A over PP1. rsc.org

Microcystins: These are cyclic heptapeptides that potently inhibit both PP1 and PP2A, often forming a covalent bond with the phosphatase. collectionscanada.gc.ca

Calyculins (including Clavosines): These compounds are generally potent inhibitors of both PP1 and PP2A. rsc.org

While these different classes of inhibitors bind to the same active site region of the phosphatases, the specifics of their interactions and their selectivity profiles vary due to their distinct chemical structures. iucr.orgnih.gov

Site-directed mutagenesis studies have provided insights into the molecular interactions between the calyculin family of toxins, including this compound, and the catalytic subunit of PP1. nih.gov These studies have implicated Tyr-134 as a crucial residue in PP1 for mediating these interactions. nih.gov

Interestingly, mutating Tyr-134 to a phenylalanine (Phe), which can no longer form a hydrogen bond, resulted in a slight increase in the sensitivity of PP1 to this compound. nih.gov Conversely, changing Tyr-134 to an alanine (B10760859) (Ala) made the enzyme 10-fold less sensitive to inhibition. nih.gov The most significant effect was observed when Tyr-134 was replaced with aspartic acid (Asp); this mutation led to a 310-fold decrease in the potency of this compound as a PP1 inhibitor. nih.gov These findings suggest that a hydrogen bond at this position is not essential for binding, but the nature of the amino acid at residue 134 profoundly influences the inhibitor's potency. nih.gov

Modeling studies based on these experimental data, along with crystallographic information from related toxin-phosphatase complexes, have been used to propose binding models for the calyculins with PP1. nih.goviucr.org These models accommodate the key structural features of the clavosines, including their unique rhamnose sugar moiety. nih.gov The inhibitors bind in a similar manner within the active site, interacting with the hydrophobic groove and the toxin-sensitive β12-β13 loop of the phosphatase. iucr.orgnih.gov

Comparative Analysis with Other Protein Phosphatase Inhibitors (e.g., Okadaic Acid, Microcystins)

Exploration of Other Reported In Vitro and Cellular Biological Activities

This compound, a complex macrolide glycoside isolated from the marine sponge Myriastra clavosa, has demonstrated significant biological activities at the in vitro and cellular levels. researchgate.net Its most prominent reported activities are potent cytotoxicity against a broad range of cancer cell lines and the inhibition of specific protein phosphatases. researchgate.net

Initial screenings by the National Cancer Institute (NCI) revealed that both Clavosine A and this compound are powerful cytotoxins against a panel of 60 human tumor cell lines. researchgate.net This broad-spectrum activity highlights their potential as lead compounds in anticancer research. The cytotoxicity is a significant property of many marine macrolides, which are considered a rich source of potential antitumor drug leads. researchgate.net

Mechanistically, the cytotoxic effects of this compound have been linked to its potent inhibition of serine/threonine protein phosphatases, specifically type 1 (PP1) and type 2A (PP2A). researchgate.netresearchgate.net These enzymes are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP1 and PP2A, compounds like this compound can disrupt the phosphorylation-dephosphorylation balance within cells, leading to cell cycle arrest and programmed cell death. researchgate.netnih.gov The activity of this compound is comparable to that of other well-known phosphatase inhibitors isolated from marine sponges, such as the calyculins. researchgate.netresearchgate.net

In contrast to the potent cytotoxicity of the clavosines, the structurally related clavosolides, also isolated from Myriastra clavosa, were reported to be non-cytotoxic, suggesting that specific structural features of the clavosine scaffold are essential for this potent biological activity. researchgate.net

Biological Activity Target/Assay Observation Reference
CytotoxicityNCI-60 Human Tumor Cell Line ScreenPotent cytotoxin researchgate.net
Enzyme InhibitionSerine/Threonine Protein PhosphatasesPotent inhibitor of PP1 and PP2A researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The exploration of the structure-activity relationship (SAR) for this compound and its analogues is crucial for understanding the molecular basis of their potent biological activities and for guiding the design of new, potentially more effective therapeutic agents. collaborativedrug.comdrugdesign.org While dedicated SAR studies for this compound are not extensively documented, significant insights can be inferred from studies on the closely related and well-characterized calyculin family of marine natural products.

The pharmacophore of a molecule represents the key structural features responsible for its biological activity. researchgate.net For the calyculin class of phosphatase inhibitors, to which this compound is structurally related, several key pharmacophoric elements have been identified as essential for potent PP1 and PP2A inhibition. Given the structural similarities, these elements are considered critical for this compound's potency as well.

The primary pharmacophoric features include:

The Phosphate (B84403) Group (or a bioisostere): The terminal phosphate group is crucial for binding to the active site of the protein phosphatases. It mimics the phosphate of the natural substrate, anchoring the inhibitor to the catalytic center of the enzyme.

The Oxazole-containing Side Chain: This extended side chain, featuring an oxazole (B20620) ring and a tetra-substituted carbon, makes extensive contact with the surface of the phosphatase, contributing to both binding affinity and selectivity.

The Hydroxylated Polyketide Backbone: The stereochemistry and functionality along the C1-C15 polyketide chain are vital for maintaining the rigid conformation necessary for high-affinity binding.

SAR studies on related compounds demonstrate that even minor structural modifications can have a profound impact on biological efficacy and target selectivity. nih.govnih.gov

Modifications to the Phosphate Group: Altering or removing the phosphate group typically leads to a dramatic loss of phosphatase inhibitory activity, confirming its role as a key binding element.

Changes in the Side Chain: Simplification or alteration of the oxazole-containing side chain generally reduces potency. For example, Clavosine C, which is a geometric Z-isomer of this compound at the C6 position of the side chain, is presumed to be an artifact, and such isomerization would likely alter the molecule's three-dimensional shape and, consequently, its interaction with the target enzyme. core.ac.uk

Alterations in the Spiroketal Core: Modifications within the spiroketal system can disrupt the molecule's conformation, leading to decreased binding affinity. The synthesis of various densely substituted tetrahydropyrans, which are components of the spiroketal system, has been a focus of synthetic efforts, allowing for the potential creation of analogues with modified cores. researchgate.net

The table below summarizes the expected impact of structural modifications based on SAR studies of related phosphatase inhibitors.

Compound/Analogue Structural Modification Predicted Impact on Activity Reference
This compound AnalogueRemoval/modification of the phosphate groupSignificant decrease in phosphatase inhibitionInferred from calyculin SAR
Clavosine CZ-isomer at C6 positionAltered molecular conformation, likely reduced potency core.ac.uk
ClavosolidesDifferent macrocyclic structureLoss of cytotoxicity researchgate.net
Synthetic AnaloguesSimplified side chain or spiroketalGenerally reduced potency researchgate.net

Computational modeling serves as a powerful tool to complement experimental findings in SAR studies. nih.gov For complex molecules like this compound, computational methods are used to generate accurate 3D structures, which are essential for visualizing and understanding their interactions with biological targets. naturalproducts.netnaturalproducts.net

Molecular docking studies can be employed to simulate the binding of this compound and its analogues into the active sites of PP1 and PP2A. These models help to rationalize the observed SAR by:

Predicting the binding orientation of the inhibitor.

Identifying key hydrogen bonds and hydrophobic interactions between the ligand and the enzyme.

Explaining why certain structural modifications enhance or diminish binding affinity.

For instance, computational studies on related compounds have helped to explain how conformational differences between a parent compound and its synthetic analogue can lead to reduced activity. nih.gov While specific computational studies focused solely on this compound are not widely published, the methodologies are well-established. Databases like COCONUT and Super Natural II provide 3D structural information and predicted properties for natural products like this compound, facilitating such in silico analyses for researchers. naturalproducts.netnaturalproducts.net These computational approaches are invaluable for predicting the activity of hypothetical new analogues, thereby prioritizing synthetic efforts toward molecules with the highest potential potency and selectivity. researchgate.net

Future Directions and Research Perspectives for Clavosine B

Untapped Biosynthetic Potential and Novel Clavosine-type Compounds

The vast biodiversity of marine environments, particularly sponges and their associated microorganisms, represents a largely untapped reservoir of novel chemical entities. nih.govmdpi.com Many of the biosynthetic gene clusters (BGCs) within these organisms are considered "silent" or "cryptic," meaning they are not expressed under standard laboratory conditions. mdpi.comnih.gov Activating these silent BGCs holds the potential for the discovery of new, structurally related analogues of clavosine.

Marine sponges and their symbiotic bacteria are known producers of a wide array of bioactive secondary metabolites, including alkaloids. scribd.comresearchgate.net The discovery of clavosines from a marine sponge suggests the presence of a dedicated biosynthetic pathway. tandfonline.com Genome mining of the source organism and its microbial symbionts could identify the specific BGC responsible for clavosine production. nih.gov By understanding the genetic blueprint, researchers can employ several strategies to uncover novel derivatives:

Heterologous Expression: Cloning the entire clavosine BGC into a more tractable host organism, such as Streptomyces or Escherichia coli, could facilitate both increased production and the generation of new compounds through genetic engineering of the pathway.

Pathway Engineering: Modifying the biosynthetic enzymes within the identified BGC can lead to the creation of novel clavosine analogues. For example, altering the substrate specificity of tailoring enzymes like methyltransferases or oxidases could produce derivatives with modified functionalities and potentially enhanced biological activities.

Culture-Based Approaches: Systematically altering the cultivation conditions (e.g., media composition, temperature, co-cultivation with other microbes) of the native clavosine-producing organism may induce the expression of previously silent BGCs, leading to the natural production of new clavosine-type compounds.

The systematic exploration of the biosynthetic machinery responsible for clavosines offers a promising avenue for expanding this family of natural products and discovering novel compounds with potentially unique biological properties.

Advances in Synthetic Methodologies for Architecturally Complex Analogues

The structural complexity of marine macrolides like Clavosine B presents a significant challenge to synthetic chemists. However, modern synthetic organic chemistry offers powerful tools to construct such intricate molecules and their analogues. The development of advanced, stereocontrolled reactions and modular synthetic strategies is crucial for accessing architecturally complex analogues of this compound that are unavailable from natural sources. rsc.org

Drawing inspiration from the successful total syntheses of other complex marine natural products such as discodermolide and the spongistatins, future synthetic efforts towards this compound analogues would likely focus on: rsc.orgnih.gov

Modular Synthesis: A convergent, or modular, approach involves the independent synthesis of several key fragments of the target molecule, which are then coupled together in the final stages. rsc.org This strategy allows for the flexible and efficient creation of a library of analogues by simply modifying one or more of the individual building blocks.

Development of Novel Reactions: The synthesis of complex natural products often drives innovation in reaction methodology. Research in this area could focus on developing new stereoselective reactions to efficiently install the numerous chiral centers present in the this compound core.

Late-Stage Functionalization: This strategy involves modifying the complex core structure of this compound in the final steps of a synthetic sequence. This approach is highly efficient for generating a diverse range of analogues from a common, advanced intermediate, allowing for a rapid exploration of the structure-activity relationship (SAR).

Through these advanced synthetic methodologies, it will be possible to generate a wide array of this compound analogues with systematic modifications to its core structure, side chains, and functional groups. This will be instrumental in optimizing its biological activity and developing compounds with improved properties.

Deeper Mechanistic Elucidation through Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

Understanding the precise molecular mechanism of action is fundamental to the development of any bioactive compound. While initial studies may identify a general biological effect, a deeper understanding requires a systems-level approach. Advanced "omics" technologies, such as proteomics and metabolomics, provide a powerful, high-throughput means to investigate the global cellular response to a compound like this compound. nih.govnih.gov

Integrating different types of omics data can help elucidate the complex biological changes induced by a compound and pinpoint its primary molecular target. nih.gov

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify changes in protein expression levels, post-translational modifications (e.g., phosphorylation), or protein-protein interactions. For example, thermal proteome profiling or chemical proteomics could directly identify the protein targets that physically bind to this compound.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Treating cells with this compound and analyzing the subsequent changes in the metabolome can reveal which metabolic pathways are perturbed. This can provide crucial clues about the compound's mechanism of action, as seen in studies of other natural products where pathway perturbations pointed to specific enzyme inhibition. nih.gov

By employing these omics-based strategies, researchers can move beyond phenotypic observations to construct a detailed, mechanistic model of how this compound functions at a molecular level. This knowledge is critical for its rational development as either a therapeutic lead or a research tool.

Strategic Development of this compound and Derivatives as Biochemical Probes for Cell Biology Research

Bioactive natural products have frequently served as invaluable tools for dissecting complex biological processes. researchgate.net For instance, compounds like trichostatin A and psammaplin A have been instrumental in studying histone deacetylases and chromatin biology. tandfonline.com Similarly, this compound and its synthetically derived analogues have the potential to be developed into sophisticated biochemical probes for cell biology research.

Once a primary molecular target and mechanism of action for this compound are identified, synthetic chemistry can be used to create specialized tool compounds. This involves strategically modifying the this compound scaffold to incorporate reporter tags without abolishing its biological activity. Examples of such modifications include:

Affinity Probes: Attaching a reactive group or a photo-activatable cross-linker to the this compound molecule can create a probe that covalently binds to its target protein. This allows for the irreversible labeling, isolation, and identification of the target.

Fluorescent Probes: Conjugating a fluorophore to a non-essential position on the this compound structure would allow for the visualization of its subcellular localization and its interaction with its target protein in living cells using advanced microscopy techniques.

Biotinylated Probes: Adding a biotin (B1667282) tag to this compound would enable the pull-down and enrichment of its binding partners from cell lysates, facilitating the identification of the target protein and any associated protein complexes via techniques like mass spectrometry.

The development of such chemical probes derived from the this compound structure would provide powerful reagents for the cell biology community, enabling detailed studies of the specific cellular pathways modulated by this natural product.

Q & A

Basic Research Question

  • Controlled Variables : Simulate physiological pH (7.4), temperature (37°C), and serum proteins to mimic in vivo environments .
  • Time-Course Analysis : Monitor degradation kinetics using LC-MS at intervals (e.g., 0, 6, 24 hours) .
  • Negative Controls : Include stability tests of structurally similar compounds to isolate this compound-specific degradation pathways .

Which advanced statistical methods are appropriate for analyzing multivariate dose-response relationships in this compound studies?

Advanced Research Question

  • Lasso Regression : Reduces overfitting in high-dimensional data by penalizing non-significant variables, ideal for identifying critical dose thresholds .
  • ANOVA with Post Hoc Tests : Compare efficacy across multiple concentrations while controlling for familywise error rates .
  • Bayesian Hierarchical Modeling : Incorporates prior knowledge (e.g., pharmacokinetic data) to refine posterior estimates in sparse datasets .

How can researchers ensure reproducibility in this compound synthesis protocols across laboratories?

Basic Research Question

  • Detailed Documentation : Publish step-by-step synthetic procedures, including solvent grades, catalyst loadings, and purification methods .
  • Collaborative Validation : Share samples with independent labs for cross-characterization using blinded protocols .
  • Open Data : Deposit raw spectral files and chromatograms in repositories like Zenodo for public verification .

What strategies are effective for integrating contradictory mechanistic findings into a unified model of this compound’s action?

Advanced Research Question

  • Contradiction Mapping : Systematically categorize discrepancies (e.g., opposing results in apoptosis assays vs. anti-inflammatory readouts) and identify contextual factors (e.g., cell type-specific signaling) .
  • Pathway Enrichment Analysis : Use tools like STRING or KEGG to overlay conflicting data onto protein interaction networks, highlighting nodal points of divergence .
  • Dynamic Modeling : Develop computational models (e.g., systems pharmacology) to simulate how varying experimental conditions alter mechanistic outcomes .

How should researchers ethically address societal implications of this compound studies in published work?

Basic Research Question

  • Transparency : Disclose funding sources and potential conflicts of interest in the "Acknowledgments" section .
  • Risk-Benefit Analysis : Discuss dual-use concerns (e.g., therapeutic vs. misuse potential) in the "Discussion" section, referencing ethical frameworks .
  • Stakeholder Engagement : Collaborate with ethics review boards to align research goals with public health priorities .

What are the best practices for structuring a research paper on this compound to meet high-impact journal standards?

Advanced Research Question

  • Concise Figures : Use color-coded schematics to highlight key findings (e.g., structure-activity relationships) without overcrowding .
  • Supplemental Rigor : Limit main-text experimental details to 2–3 representative examples; provide full datasets in supplementary files .
  • Critical Discussion : Explicitly address limitations (e.g., in vivo translatability of in vitro results) and propose follow-up studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.